

# An In-Depth Technical Guide to Sulfo-Cyanine5.5 Amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592

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For researchers, scientists, and drug development professionals, **Sulfo-Cyanine5.5 amine** is a valuable tool for near-infrared (NIR) fluorescence applications. Its high water solubility, intense fluorescence, and reactive primary amine group make it an excellent candidate for labeling biomolecules for in vivo imaging and other sensitive detection methods. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and visualizations to facilitate its effective use in your research.

## Core Properties of Sulfo-Cyanine5.5 Amine

**Sulfo-Cyanine5.5 amine** is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic moieties. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the molecule, a crucial feature for biological applications as it minimizes aggregation and the need for organic co-solvents that can be detrimental to sensitive proteins.<sup>[1]</sup> The primary aliphatic amine group, separated from the fluorophore by a linker, allows for covalent conjugation to various electrophilic groups on target molecules.<sup>[1]</sup>

## Quantitative Data

The photophysical and chemical properties of commercially available **Sulfo-Cyanine5.5 amine** can vary between suppliers due to slight structural differences. It is crucial to consult the datasheet provided by the specific vendor for the most accurate information. Below is a summary of representative quantitative data.

Property	Representative Value	Notes
Molecular Weight	~1079.42 g/mol	Can vary between suppliers.
Excitation Maximum ( $\lambda_{ex}$ )	~675 nm	In the near-infrared spectrum. [2]
Emission Maximum ( $\lambda_{em}$ )	~694 nm	Provides a good Stokes shift. [2]
Molar Extinction Coefficient ( $\epsilon$ )	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	Indicates high light absorption capacity.
Fluorescence Quantum Yield ( $\Phi$ )	~0.2	A measure of the efficiency of fluorescence.
Solubility	High in water and polar organic solvents (e.g., DMSO, DMF)	Due to the presence of sulfonate groups.[1]
Storage	Store at -20°C, protected from light and moisture.	Can be transported at room temperature for short periods.

Note: The data presented are representative values and may differ from the specifications of a particular lot or supplier. Always refer to the vendor-specific certificate of analysis.

## Experimental Protocols

The primary amine group on **Sulfo-Cyanine5.5 amine** allows for its conjugation to molecules containing accessible carboxyl groups, such as proteins and some small molecules. This is typically achieved using a carbodiimide crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

### Protocol 1: Labeling a Protein with Sulfo-Cyanine5.5 Amine using EDC and Sulfo-NHS

This two-step protocol is designed to conjugate **Sulfo-Cyanine5.5 amine** to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).

**Materials:**

- Protein to be labeled (in an amine-free buffer, e.g., 0.1 M MES, pH 6.0)
- **Sulfo-Cyanine5.5 amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
- Anhydrous DMSO or DMF

**Procedure:**

- Protein Preparation:
  - Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of amines (e.g., Tris) and carboxylates. If the protein is in an incompatible buffer, perform buffer exchange by dialysis or using a desalting column.
- Activation of Protein Carboxyl Groups:
  - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
  - Add EDC to the protein solution to a final concentration of 2 mM.
  - Add Sulfo-NHS to the protein solution to a final concentration of 5 mM.
  - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

- Preparation of **Sulfo-Cyanine5.5 Amine** Solution:
  - Dissolve **Sulfo-Cyanine5.5 amine** in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
  - Add the **Sulfo-Cyanine5.5 amine** stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
  - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
  - Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.
- Quenching the Reaction:
  - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.
  - Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
  - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
  - Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
  - Monitor the separation by measuring the absorbance of the fractions at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).
- Characterization and Storage:

- Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~675 nm.
- Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

## Protocol 2: In Vivo Imaging with Sulfo-Cyanine5.5-Labeled Probes

This protocol provides a general workflow for in vivo imaging in small animals using a Sulfo-Cyanine5.5-labeled targeting molecule (e.g., an antibody).

### Materials:

- Sulfo-Cyanine5.5-labeled probe (e.g., antibody) in a sterile, physiologically compatible buffer (e.g., sterile PBS).
- Small animal model (e.g., mouse).
- In vivo imaging system equipped for near-infrared fluorescence detection (Excitation: ~675 nm, Emission: ~700 nm long-pass filter).
- Anesthetic.

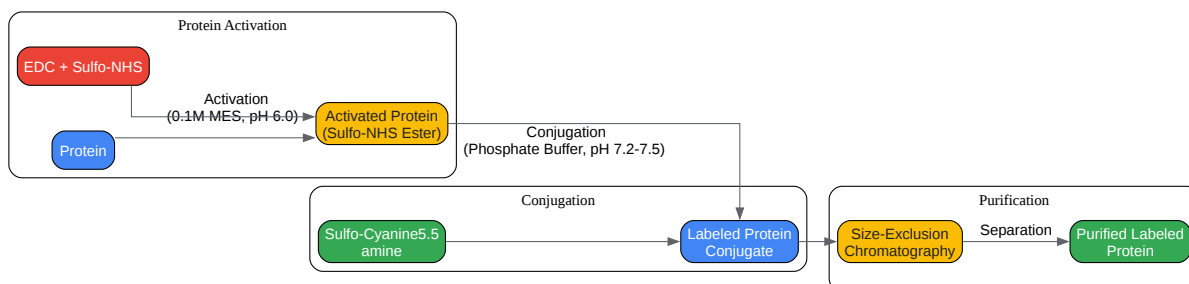
### Procedure:

- Animal Preparation:
  - Anesthetize the animal according to approved institutional protocols.
  - If necessary, remove fur from the imaging area to reduce signal scattering and absorption.
- Probe Administration:
  - Acquire a baseline pre-injection image of the animal to determine the level of autofluorescence.

- Inject the Sulfo-Cyanine5.5-labeled probe via an appropriate route (e.g., tail vein injection for systemic delivery). The optimal dose will depend on the probe and target and should be determined empirically.
- In Vivo Imaging:
  - Image the animal at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.[3]
  - Position the animal in the imaging system and acquire fluorescence images using the appropriate filter set for Sulfo-Cyanine5.5.
- Ex Vivo Analysis (Optional):
  - At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen).
  - Image the dissected organs ex vivo to confirm the biodistribution of the fluorescent probe.
- Data Analysis:
  - Quantify the fluorescence intensity in the regions of interest (ROIs) in both the in vivo and ex vivo images.
  - Compare the signal from the target tissue to that of non-target tissues to assess the specificity of the probe.

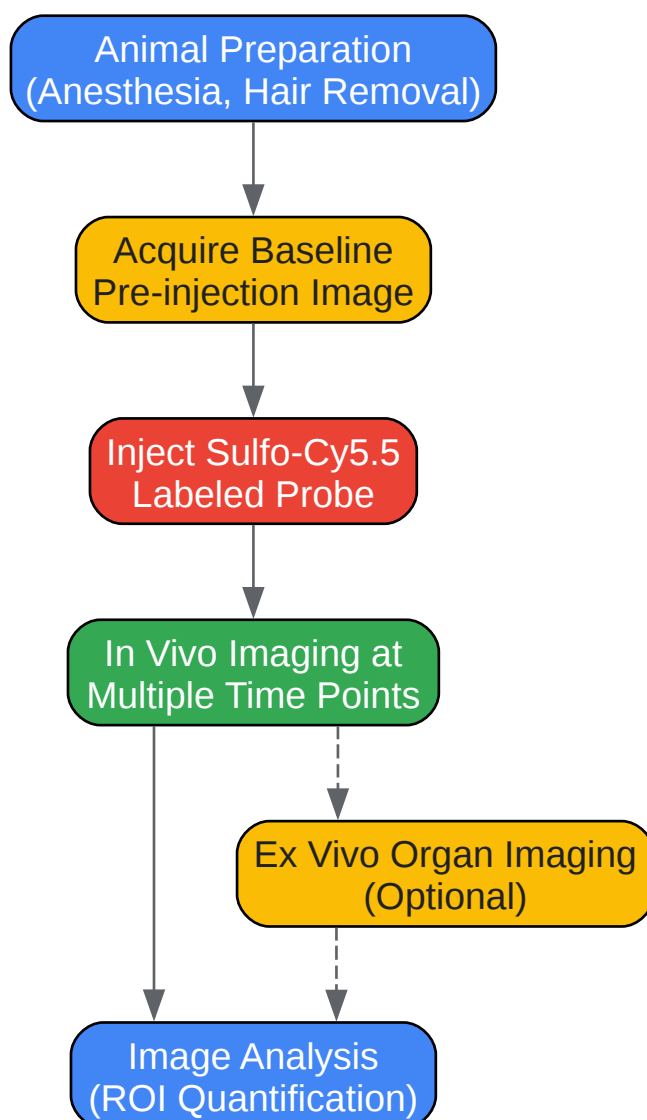
## Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the use of **Sulfo-Cyanine5.5 amine**.



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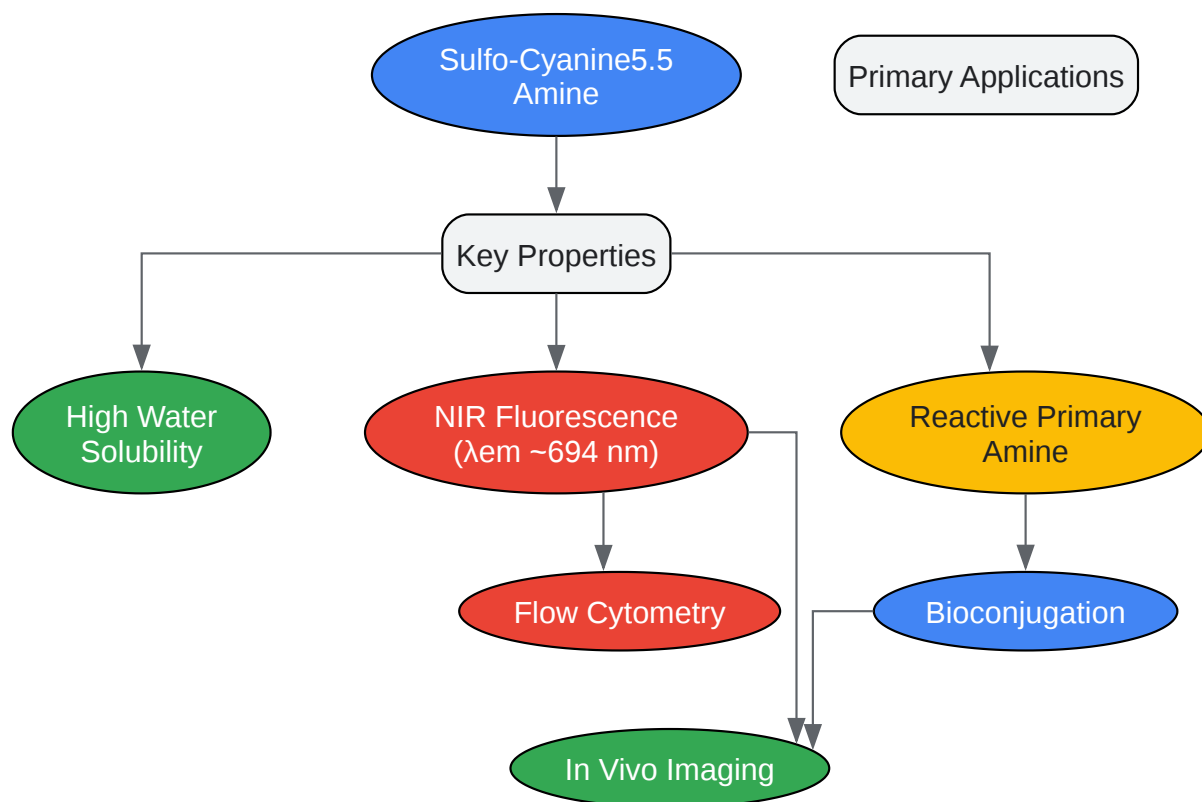
Caption: Workflow for labeling a protein with **Sulfo-Cyanine5.5 amine**.



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Caption: General workflow for in vivo imaging with a Sulfo-Cyanine5.5 labeled probe.





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Caption: Key properties and applications of **Sulfo-Cyanine5.5 amine**.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Sulfo-Cyanine5.5 Amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409592#understanding-sulfo-cyanine5-5-amine-for-beginners]

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